Salcaprozate Sodium Salcaprozate Sodium Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl)amino) octanoate, CAS RN 203787-91-1) is a synthetic N-acetylated amino-acid derivative of salicylic acid. It is is classified as an oral absorption promoter, and its potential therapeutic applications as a delivery agent for oral forms of heparin and insulin have been explored in a number of clinical investigations. The interaction between SNAC and heparin and with insulin was thought to be based on increased lipophilicity through hydrogen bonding and/or hydrophobic interactions, permitting dissolution of the complex in lipid bilayers. Salcaprozate sodium is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral BA, albeit with a small molecule, cyanocobalamin/SNAC. SNAC was in a succession of clinical trials in oral formulations with poorly permeable actives since the late 1990s.
Brand Name: Vulcanchem
CAS No.: 203787-91-1
VCID: VC0001399
InChI: InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);/q;+1/p-1
SMILES: C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Molecular Formula: C15H20NNaO4
Molecular Weight: 301.31 g/mol

Salcaprozate Sodium

CAS No.: 203787-91-1

Inhibitors

VCID: VC0001399

Molecular Formula: C15H20NNaO4

Molecular Weight: 301.31 g/mol

Purity: 99%

Salcaprozate Sodium - 203787-91-1

CAS No. 203787-91-1
Product Name Salcaprozate Sodium
Molecular Formula C15H20NNaO4
Molecular Weight 301.31 g/mol
IUPAC Name sodium;8-[(2-hydroxybenzoyl)amino]octanoate
Standard InChI InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);/q;+1/p-1
Standard InChIKey UOENJXXSKABLJL-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Appearance White powder
Boiling Point 521.7°C at 760 mmHg
Melting Point 183-185°C
Description Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl)amino) octanoate, CAS RN 203787-91-1) is a synthetic N-acetylated amino-acid derivative of salicylic acid. It is is classified as an oral absorption promoter, and its potential therapeutic applications as a delivery agent for oral forms of heparin and insulin have been explored in a number of clinical investigations. The interaction between SNAC and heparin and with insulin was thought to be based on increased lipophilicity through hydrogen bonding and/or hydrophobic interactions, permitting dissolution of the complex in lipid bilayers. Salcaprozate sodium is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral BA, albeit with a small molecule, cyanocobalamin/SNAC. SNAC was in a succession of clinical trials in oral formulations with poorly permeable actives since the late 1990s.
Purity 99%
Related CAS Free acid: 183990-46-7
Solubility DMSO (Slightly), Methanol (Slightly)
Synonyms SNAC;sodium 8-((2-hydroxybenzoyl) amino) octanoate; N-(8-(2-hydroxybenzoyl)amino)caprylate; N-(8-(2-hydroxybenzoyl)amino)caprylate sodium; N-SNAC; salcaprozate sodium; SNAC sodium
Reference 1. Twarog C, Fattah S, Heade J, Maher S, Fattal E, Brayden DJ. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics. 2019;11(2):78. Published 2019 Feb 13. doi:10.3390/pharmaceutics11020078
2. Riley MG, Castelli MC, Paehler EA. Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats. Int J Toxicol. 2009;28(4):278-293. doi:10.1177/1091581809337737
3. Riley MG, York RG. Peri- and postnatal developmental toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley rats. Int J Toxicol. 2009;28(4):266-277. doi:10.1177/1091581809337736
4. Li Y, Yang D, Zhu C. Impact of Sodium N-[8-(2-Hydroxybenzoyl)amino]-caprylate on Intestinal Permeability for Notoginsenoside R1 and Salvianolic Acids in Caco-2 Cells Transport and Rat Pharmacokinetics. Molecules. 2018;23(11):2990. Published 2018 Nov 16. doi:10.3390/molecules23112990
5. Twarog C, Liu K, O'Brien PJ, et al. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). Eur J Pharm Biopharm. 2020;152:95-107. doi:10.1016/j.ejpb.2020.04.023
PubChem Compound 23669833
Last Modified Nov 11 2021
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